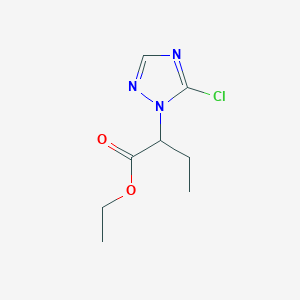

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate

Description

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a triazole-derived ester compound characterized by a 5-chloro-substituted 1,2,4-triazole ring attached to the second carbon of a butanoate ethyl ester backbone. For instance, its propanoate variant, Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate, has the formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . Extending the carbon chain to butanoate would likely result in a formula of C8H12ClN3O2 and a higher molecular weight (~217.65 g/mol).

Properties

IUPAC Name |

ethyl 2-(5-chloro-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGUJUPJIVCJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-2-butanoate with 5-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group on the triazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

Nucleophilic Substitution: Substituted triazole derivatives.

Oxidation: Oxo derivatives of the triazole compound.

Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agrochemicals: The compound is explored for its potential use in the development of herbicides and fungicides.

Material Science: It is investigated for its role in the synthesis of functional materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival and proliferation of pathogens . The triazole ring can form strong interactions with biological macromolecules, leading to the disruption of their normal functions .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Compound : 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate lithium (C3H4LiN3O2 )

- Comparison: Replacing the chloro group with a methyl substituent reduces electron-withdrawing effects, altering electronic properties and binding affinities.

- Implications : In pharmacological contexts, chloro substituents (as in the target compound) could improve target engagement in polar active sites, whereas methyl groups might favor hydrophobic interactions.

Ester Chain Length: Propanoate vs. Butanoate

Key Compound: Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate (C7H10ClN3O2, MW: 203.63 g/mol)

- Comparison: Shortening the ester chain from butanoate (4 carbons) to propanoate (3 carbons) decreases molecular weight by ~14 g/mol and reduces lipophilicity. Longer chains (butanoate) may enhance membrane permeability and metabolic stability.

- Hazard Profile : Both compounds likely share toxicity risks (e.g., acute toxicity: H301, H311, H331), but chain length could influence absorption rates and metabolite formation .

Functional Group Differences: Ester vs. Acid

Key Compound: 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid (C9H11ClN3O2, MW: 175.58 g/mol, purity: 95%)

- Comparison : The carboxylic acid form exhibits higher polarity and water solubility than its ester counterpart. Esters are generally more metabolically stable, as acids may undergo rapid de-esterification in vivo.

- Applications : Acids are preferable for ionic interactions in drug design, while esters serve as prodrugs to enhance bioavailability.

Structural Complexity and Backbone Modifications

Key Compound: 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid (C14H19ClO2)

- Comparison : Introducing aromatic (4-chlorophenyl) and branched (dimethyl) groups increases steric bulk and complexity. Such modifications could hinder rotational freedom but improve binding specificity in macromolecular targets.

Data Table: Key Parameters of Compared Compounds

*Inferred data based on structural analogues.

Research Implications and Limitations

- Structural Insights : Programs like SHELX enable precise crystallographic analysis of these compounds, critical for understanding conformation-activity relationships.

- Data Gaps: Limited hazard and pharmacokinetic data for the target compound necessitate further studies. Comparative in vitro assays would clarify substituent and chain-length effects.

- Industrial Relevance: The propanoate variant’s classification under UN 2811 (Class 6.1, PG III) suggests stringent handling requirements, likely applicable to the butanoate analogue.

Biological Activity

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the triazole class, characterized by its unique structure that includes a chloro substituent on the triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClN3O2 |

| Molecular Weight | 217.65 g/mol |

| Boiling Point | 338.5 ± 44.0 °C (Predicted) |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) |

| pKa | -0.44 ± 0.50 (Predicted) |

The biological activity of triazole compounds is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, which play a critical role in ergosterol biosynthesis—a vital component of fungal cell membranes. By disrupting this pathway, triazoles can effectively inhibit fungal growth and reproduction .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties similar to other triazole derivatives. The presence of the chloro group may enhance its interaction with biological targets compared to non-substituted analogs. Studies have shown that compounds with triazole rings can effectively combat various fungal pathogens, making them promising candidates for antifungal drug development.

Case Study: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound demonstrated significant antifungal activity against common strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be comparable to established antifungal agents like fluconazole, suggesting its potential as an effective treatment option .

Antimicrobial Activity

In addition to its antifungal properties, this compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Screening

A study assessing the antibacterial effects of several triazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations lower than those required for many conventional antibiotics .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.